2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 465.9 g/mol. This compound is classified as a hydrazone derivative, which is a class of compounds often explored for their biological activity, particularly in the field of pharmaceuticals.
The compound is sourced from various chemical suppliers including Sigma-Aldrich and BenchChem, where it is available for research purposes. It falls under the category of triazole derivatives, which are known for their diverse biological activities, including antifungal and anticancer properties. The presence of a chlorophenyl group and a triazole moiety suggests potential interactions with biological targets, making it an interesting candidate for further studies.
The synthesis of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the following steps:
These reactions may be performed under controlled conditions to optimize yield and purity.
The molecular structure of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide can be represented using various chemical notation systems:
InChI=1S/C22H16ClN5O3S/c23-16-8-10-17(11-9-16)24-20(29)14-32-22-26-25-21(27(22)18-4-2-1-3-5-18)15-6-12-19(13-7-15)28(30)31/h1-13H,14H2,(H,24,29)
This notation provides a unique identifier for the compound's structure.
The compound features:
The compound can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound to enhance its therapeutic potential.
The mechanism of action for 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves interactions at the molecular level with specific biological targets.
Data supporting these mechanisms can be derived from biological assays conducted on similar compounds.
The compound exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding melting point and boiling point are not explicitly provided in the search results but can be determined through experimental methods.
The compound has potential applications in various scientific fields:
Research involving this compound could lead to significant advancements in drug development and therapeutic applications. Further studies are required to fully elucidate its biological activity and potential uses in clinical settings.
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5